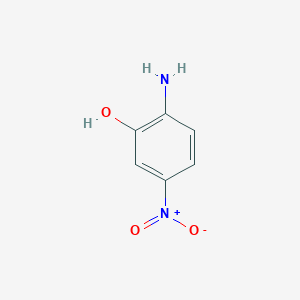

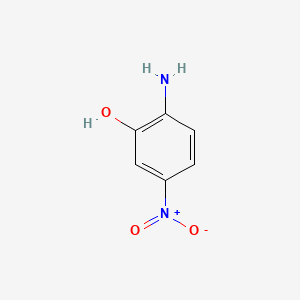

2-Amino-5-nitrophenol

Descripción

Propiedades

IUPAC Name |

2-amino-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPJTDJKZNWLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020063 | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline] | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water | |

CAS No. |

121-88-0 | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0149H05U82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-nitrophenol (CAS 121-88-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-nitrophenol (CAS 121-88-0). The information is presented to support research, development, and quality control activities involving this compound. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₆H₆N₂O₃. It is characterized as a brown to rust-colored crystalline powder.[1]

Tabulated Physical Properties

| Property | Value | Reference(s) |

| Appearance | Rust brown to brown/Crystalline Powder | [1] |

| Melting Point | 198-202 °C (decomposes) | [1][2] |

| Boiling Point | 322.46°C (rough estimate) | [1] |

| Density | 1.3617 g/cm³ (estimate) | [1] |

| Vapor Pressure | 8.29E-06 mmHg at 25°C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in ethanol, acetone, and benzene. | [3] |

Tabulated Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| pKa | 8.08 ± 0.19 (Predicted) | [1] |

| Refractive Index | 1.6890 (rough estimate) | [1] |

| Flash Point | 173.9 °C | [1] |

| Reactivity | Reducing agent; incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Reacts slowly with oxygen in the air. | [1][4] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from o-aminophenol and urea (B33335).[2]

Step 1: Cyclocondensation-Nitration

-

Combine o-aminophenol and urea in a molar ratio of 1.00:1.05.

-

Heat the mixture at 115°C for 1.5 hours to facilitate cyclocondensation.

-

The resulting intermediate is then nitrated at 40°C for 2 hours using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Step 2: Alkaline Hydrolysis

-

The nitrated intermediate from Step 1 is subjected to alkaline hydrolysis.

-

The reaction is carried out at 105°C for 2.5 hours to yield this compound.

Synthesis Workflow

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary method.[5][6][7][8]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[1][9][10][11]

-

Equilibrium: An excess amount of solid this compound is added to a flask containing the solvent of interest.

-

Agitation: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The resulting saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise method for determining the purity and concentration of this compound.[12][13][14][15]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape. A common mobile phase composition is a mixture of water with 0.1% (v/v) Trifluoroacetic acid (Eluent A) and Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (Eluent B).[15]

-

Detection: UV detection at a wavelength of 200 nm.[15]

-

Procedure:

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Injection and Analysis: A fixed volume of the standard and sample solutions are injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

-

HPLC Analysis Workflow

Biological Activity and Signaling Pathways

This compound is not only a synthetic intermediate but also exhibits biological activity. It is a known metabolite of 4-nitroaniline (B120555) and has been implicated in inducing oxidative DNA damage.[10] Furthermore, derivatives of this compound, such as certain nimesulide (B1678887) analogs, have been investigated for their potential as anticancer agents, with some studies suggesting an interaction with the KRAS/PTEN signaling pathway.[16]

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to a constitutively active protein, driving uncontrolled cell growth and contributing to the development of various cancers, including pancreatic cancer. The PI3K/AKT pathway is another critical downstream effector of KRAS.

KRAS Signaling Pathway

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical method development and dermal absorption of this compound (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-5-nitrophenol (ANP), a crucial intermediate in the manufacturing of dyes, pigments, and pharmaceuticals. The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams of the synthesis pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound (CAS 121-88-0), with the molecular formula C₆H₆N₂O₃, is a valuable organic intermediate characterized by its amino, hydroxyl, and nitro functional groups.[1] These features make it a versatile precursor for a range of more complex molecules. The quality and purity of ANP are critical, directly impacting the efficacy and safety of the final products.[1] Consequently, efficient and well-controlled synthesis pathways are of significant interest in the chemical and pharmaceutical industries. This guide explores several established methods for the synthesis of ANP, evaluating them based on yield, purity, cost-effectiveness, and environmental impact.

Core Synthesis Pathways

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The most prominent methods start from 2-aminophenol (B121084), 2,4-dinitrophenol, or p-nitroaniline.

Synthesis from 2-Aminophenol

The most common and industrially relevant methods for synthesizing this compound begin with 2-aminophenol. These pathways typically involve the formation of a heterocyclic intermediate to protect the amino and hydroxyl groups during the subsequent nitration step.

This modern approach involves the cyclocondensation of 2-aminophenol with urea (B33335) to form benzoxazolone. This intermediate is then nitrated and subsequently hydrolyzed to yield the final product. This method is favored for its high yields and relatively low cost.[2][3]

The overall reaction can be summarized as follows:

-

Cyclocondensation: 2-Aminophenol reacts with urea to form benzoxazolone.

-

Nitration: Benzoxazolone is nitrated, primarily at the 6-position, to form 6-nitrobenzoxazolone.

-

Hydrolysis: The 6-nitrobenzoxazolone is hydrolyzed under alkaline conditions to open the ring and form this compound.

References

2-Amino-5-nitrophenol: A Technical Guide on its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrophenol (2A5NP), a substituted aromatic compound identified by CAS number 121-88-0, is primarily utilized as a component in oxidative hair dye formulations and as an intermediate in the synthesis of azo dyes. While its industrial applications are well-established, its interactions within biological systems are complex and centered on its genotoxic potential. This technical guide provides an in-depth review of the core mechanisms of action of this compound, focusing on its molecular interactions, metabolic pathways, and the experimental evidence that defines its toxicological profile. The primary mechanism of toxicity involves copper-mediated oxidative DNA damage, leading to the generation of reactive oxygen species (ROS), DNA strand cleavage, and the formation of oxidative adducts such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). This DNA damage is inferred to trigger downstream DNA Damage Response (DDR) signaling cascades, including the ATM/ATR pathways. While mutagenic and clastogenic effects are well-documented in various assays, specific enzyme inhibition and direct evidence for cell cycle arrest remain areas with significant data gaps. This document synthesizes available quantitative data, details key experimental protocols, and provides visual diagrams of the proposed mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Genotoxicity via Oxidative DNA Damage

The principal mechanism of action of this compound in biological systems is its ability to induce genotoxicity. This is not typically a result of direct intercalation but rather through a metal-mediated process that generates reactive oxygen species, leading to oxidative DNA damage.

Copper (II)-Mediated DNA Cleavage

The most specific evidence for the mechanism of 2A5NP-induced DNA damage comes from studies demonstrating its activity in the presence of copper ions (Cu(II)). This compound undergoes Cu(II)-mediated autoxidation. This process involves the reduction of Cu(II) to Cu(I), a reaction that is coupled with the generation of ROS, including hydrogen peroxide (H₂O₂). These reactive species, particularly hydroxyl radicals (•OH) formed via a Fenton-like reaction, are the ultimate agents responsible for damaging DNA.[1]

This oxidative attack results in two primary forms of DNA damage:

-

DNA Strand Cleavage: The hydroxyl radicals attack the deoxyribose sugar backbone of DNA, leading to single-strand and potentially double-strand breaks. Studies have shown that this cleavage occurs preferentially at thymine (B56734) and guanine (B1146940) residues.[1]

-

Oxidative Base Damage: Guanine, being the most easily oxidized DNA base, is a major target. This leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can cause G:C to T:A transversions if not repaired.[1]

Inferred Downstream Signaling: DNA Damage Response (DDR)

While direct experimental evidence specifically linking this compound to the activation of DNA Damage Response (DDR) pathways is lacking in the reviewed literature, the nature of the damage it induces (strand breaks and oxidative lesions) allows for a highly probable inference of the downstream signaling cascade. The primary sensors for such damage are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Activation: Primarily activated by DNA double-strand breaks.

-

ATR Activation: Activated by single-strand breaks or stalled replication forks, which can be a consequence of unrepaired base damage.

Activation of these kinases initiates a phosphorylation cascade involving downstream effector kinases like Chk1 and Chk2. These, in turn, phosphorylate key cell cycle regulators such as p53 and Cdc25 phosphatases. The ultimate cellular outcomes of this pathway activation are typically cell cycle arrest, to allow time for DNA repair, or apoptosis, if the damage is too extensive to be repaired.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitrophenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR (Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.3 | s | - | 1H | OH |

| 7.64 | dd | 8 and 6 | 1H | Ar-H |

| 7.53 | s | - | 1H | Ar-H |

| 6.64 | d | 8 | 1H | Ar-H |

| 6.21 | d | - | 2H | NH₂ |

Note: The data was reported in DMSO-d₆ at 300 MHz.[1]

¹³C NMR (Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145 | C-OH |

| 142 | C-NH₂ |

| 135 | C-NO₂ |

| 118 | Ar-C |

| 111 | Ar-C |

| 109 | Ar-C |

Note: The data was reported at 75.43 MHz.[1]

IR (Infrared) Spectroscopy Data

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-3200 | O-H stretch, H-bonded |

| 3400-3250 | N-H stretch, primary amine |

| 1550-1475 | N-O asymmetric stretch, nitro compound |

| 1360-1290 | N-O symmetric stretch, nitro compound |

| 1335-1250 | C-N stretch, aromatic amine |

| 1600-1400 | C-C stretch (in-ring), aromatic |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[2][3]

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Table 4: UV-Vis Spectroscopic Data of this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 270 nm | Not specified | Water |

Note: The λmax is characteristic for phenol (B47542) in a neutral aqueous solution. The presence of amino and nitro groups will influence the exact position and intensity of the absorption bands.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices for the spectroscopic analysis of organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the spectra on a 300 MHz (for ¹H) or 75.43 MHz (for ¹³C) NMR spectrometer.

-

Use the residual solvent peak of DMSO-d₆ as an internal reference.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

IR Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation:

-

Ensure the ATR crystal is clean before use.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

UV-Vis Spectroscopy

Solution-Phase UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent (e.g., ethanol (B145695) or water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Data Acquisition:

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound starting from 2-Benzoxazolinone.[7]

Spectroscopic Analysis Workflow

This diagram outlines a general workflow for the spectroscopic characterization of an organic compound like this compound.

References

- 1. Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Lu Le Laboratory: UV-Visible Spectrophotometric Determination of Phenol in Wastewater-Experiment of Instrumental Analysis [lulelaboratory.blogspot.com]

- 5. scribd.com [scribd.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 2-Amino-5-nitrophenol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 2-Amino-5-nitrophenol in various solvents, including detailed experimental protocols and factors influencing its solubility.

Introduction

This compound is a key intermediate in the synthesis of various dyes and has applications in the pharmaceutical and cosmetic industries. A thorough understanding of its solubility in different solvents is crucial for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a discussion of the molecular factors governing its solubility.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative data. Researchers are encouraged to use the experimental protocol provided in this guide to determine precise solubility values for their specific applications and solvent systems.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | < 1 mg/mL (Slightly Soluble/Insoluble) | [1][2] |

| Ethanol | Not Specified | Soluble | [2][3][4] |

| 70% Ethanol | Not Specified | A stock solution of 10 mg/mL can be prepared. | |

| Acetone | Not Specified | Soluble | [2][3][4] |

| Benzene | Not Specified | Soluble | [2][3][4] |

| Methanol | Not Specified | Soluble | [3][4] |

| DMSO (Deuterated) | Not Specified | Soluble |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol is based on the OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," and is a widely accepted method for determining the solubility of solid compounds.[5][6][7][8] This method can be adapted for use with organic solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials and Apparatus:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a flask. The excess solid should be sufficient to ensure that saturation is reached and that solid material remains at the end of the equilibration period.

-

Add a known volume of the solvent to the flask.

-

Securely stopper the flask.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flask for a sufficient period to allow the system to reach equilibrium. A preliminary test may be necessary to determine the optimal equilibration time, but 24 to 48 hours is typical. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause the formation of a stable emulsion.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same temperature as the equilibration.

-

Alternatively, the saturated solution can be filtered using a syringe filter that has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the test temperature based on the concentration of the saturated solution and any dilution factors.

-

Data Analysis and Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L, mg/mL) or moles per volume (mol/L). The test temperature and any other relevant experimental conditions should be clearly stated.

Mandatory Visualizations

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent. This diagram illustrates the interplay of these factors.

Caption: Logical relationship of factors affecting solubility.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound | 121-88-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 121-88-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. filab.fr [filab.fr]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. laboratuar.com [laboratuar.com]

Molecular weight and formula of 2-Amino-5-nitrophenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activities of 2-Amino-5-nitrophenol. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Properties and Formula

This compound is an organic compound that appears as brown amorphous granules or powder[1]. It is a member of the nitrophenol class of compounds[1].

Molecular Formula: C₆H₆N₂O₃[2]

The quantitative data for this compound are summarized in the table below:

| Property | Value |

| Molecular Weight | 154.12 g/mol [2][3] |

| Melting Point | 198-202 °C (decomposes)[1][4] |

| Appearance | Brown amorphous granules or powder[1] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and benzene[5] |

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from o-aminophenol and urea (B33335). This process includes cyclocondensation and nitration, followed by hydrolysis[6][7].

Experimental Protocol: Two-Step Synthesis

Step 1: Cyclocondensation and Nitration

-

In a reaction vessel, o-aminophenol and urea are reacted at a molar ratio of 1.00:1.05.

-

The mixture is heated to 115°C for 1.5 hours to undergo cyclocondensation, forming an intermediate.

-

Nitration is then carried out at 40°C for 2 hours using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)[7].

Step 2: Alkaline Hydrolysis

-

The nitrated intermediate is subjected to alkaline hydrolysis.

-

The reaction is conducted at 105°C for 2.5 hours to yield this compound[7].

This method is reported to have an overall yield of approximately 80%[7].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for quantification in various matrices such as hair dye formulations and biological samples[8].

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the separation and quantification of this compound[9].

-

Column: A Newcrom R1 reverse-phase column is suitable for this analysis[9].

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. For applications requiring mass spectrometry (MS) compatibility, formic acid is used as an additive. For other applications, phosphoric acid can be used[9].

-

Detection: UV detection is commonly used for the quantification of this compound[10].

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies[9].

Chemical Reactivity and Biological Activity

This compound is a mild reducing agent and is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. It is known to be slowly oxidized by air at room temperature[2][11].

Biological Interactions and Toxicity

The biological activity of this compound has been a subject of study, particularly in the context of its use in hair dyes.

-

Oxidative DNA Damage: Studies have shown that this compound can induce copper(II)-dependent DNA cleavage, with a preference for thymine (B56734) and guanine (B1146940) residues[3].

-

Mutagenicity: It has tested positive for mutagenicity in Salmonella typhimurium TA98[3].

-

Carcinogenicity: The National Toxicology Program (NTP) conducted a two-year study which found some evidence of carcinogenic activity in male rats, indicated by an increased incidence of pancreatic acinar adenomas at a specific dosage. However, no carcinogenic activity was observed in female rats or mice[2][3].

Applications

This compound has several industrial and research applications.

-

Hair Dyes: It is a common ingredient in both semi-permanent and permanent hair coloring products[4][12].

-

Chemical Intermediate: It serves as a starting material in the synthesis of various organic molecules, including azo dyes and pharmacologically active compounds[2][4]. Specifically, it is used in the manufacture of CI Solvent Red 8, which is utilized for coloring synthetic resins, lacquers, inks, and wood stains[5][12].

-

Research Applications: In research, it is used as a reactant in diazotization and coupling reactions for the preparation of biologically active molecules[2][4]. It has also been used as a starting material in the synthesis of anticonvulsant agents[4]. More recently, it has been used in the synthesis of nimesulide (B1678887) derivatives for potential cancer treatment by targeting the tubulin protein[13].

References

- 1. This compound | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 121-88-0 [chemicalbook.com]

- 3. This compound|Research Chemical & Dye Intermediate [benchchem.com]

- 4. 2-アミノ-5-ニトロフェノール | Sigma-Aldrich [sigmaaldrich.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical method development and dermal absorption of this compound (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Amino-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards associated with 2-Amino-5-nitrophenol (CAS No. 121-88-0) and outlines essential safety precautions for its handling. The information presented is intended to support risk assessment and ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is an olive-brown to orange crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [2][3][4] |

| Molecular Weight | 154.12 g/mol | [2][3][4] |

| Melting Point | 198-202 °C (decomposes) | [1][2][3][4] |

| Boiling Point | 364.0 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Appearance | Olive-brown, brown to orange crystalline solid | [1][2] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695), acetone, and benzene. | [5] |

Toxicological Hazards

This compound presents several toxicological concerns, including acute toxicity, skin and eye irritation, and potential carcinogenicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal studies. The primary routes of exposure are oral, dermal, and inhalation.[6]

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | >4 g/kg | [3] |

| Intraperitoneal | Rat | >800 mg/kg bw | [1] |

Irritation and Sensitization

This chemical is classified as a skin and eye irritant.[6][7] It may also cause an allergic skin reaction.[5]

Carcinogenicity

The carcinogenicity of this compound has been investigated in long-term animal studies. The International Agency for Research on Cancer (IARC) has classified it as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited evidence in experimental animals.[1]

A two-year gavage study conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice provided some evidence of carcinogenic activity in male rats, as indicated by an increased incidence of pancreatic acinar cell adenomas.[8]

Genotoxicity

This compound has demonstrated mutagenic activity in several in vitro assays. It has been shown to induce gene mutations in bacteria (Ames test) and in cultured mammalian cells.[1] It also caused sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells.[1] However, it did not induce dominant lethal mutations in rats.[1]

Experimental Protocols

Two-Year Gavage Carcinogenesis Study (NTP Protocol)

Objective: To evaluate the carcinogenic potential of this compound in rats and mice following long-term oral administration.

Methodology:

-

Test Animals: Male and female F344/N rats and B6C3F1 mice.

-

Administration: The chemical (98% pure) was administered by gavage in corn oil, 5 days a week for 103 weeks.

-

Dosage:

-

Rats: 0, 100, or 200 mg/kg body weight.

-

Mice: 0, 400, or 800 mg/kg body weight.

-

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: At the end of the study, all animals underwent a complete necropsy. All organs and tissues were examined macroscopically, and tissues were preserved for histopathological evaluation.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure:

-

The test strains are exposed to various concentrations of this compound in a minimal media lacking the required amino acid.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[5]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for the safe handling of this compound.

| PPE Category | Specifications | Reference |

| Eye/Face Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166. | [5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use. | [5] |

| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls may be necessary. | [5] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection should be used. Work should ideally be performed in a chemical fume hood. | [5][9] |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid ingestion and inhalation of dust.[5]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[5]

-

Incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6][8]

-

The compound is sensitive to light and air; it reacts slowly with oxygen at room temperature.[6][8]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[2][6]

Accidental Release Measures

-

Small Spills: Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container for disposal. Use absorbent paper dampened with ethanol to clean up any remaining material.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust formation. Sweep up and shovel into suitable containers for disposal.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, Halon extinguisher, or water spray.[2]

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[5]

This guide is intended to provide a thorough understanding of the hazards associated with this compound and the necessary safety precautions. It is imperative that all personnel handling this substance are adequately trained and equipped to do so safely. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Dominant lethal mutagenicity study on hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 6. criver.com [criver.com]

- 7. This compound | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 9. xenometrix.ch [xenometrix.ch]

A Technical Guide to the Historical Synthesis of 2-Amino-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and evolved synthesis methods for 2-Amino-5-nitrophenol, a significant intermediate in the production of dyes, pigments, and pharmaceuticals. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the chemical pathways.

Introduction

This compound (CAS 121-88-0), a compound with the molecular formula C₆H₆N₂O₃, is a valuable organic intermediate. Its structure, featuring amino, hydroxyl, and nitro functional groups on a benzene (B151609) ring, allows for versatile chemical transformations, making it a key building block in various chemical industries. This guide focuses on two prominent historical synthesis methods, detailing their evolution from the initial 1920 procedure to more contemporary, efficient processes.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has evolved from complex, low-yield processes to more streamlined and efficient methods. Below is a summary of the quantitative data for two key historical routes.

| Parameter | Method 1: From 2-Aminophenol & Acetic Anhydride (1920) | Method 2: From o-Aminophenol & Urea (Modern) |

| Starting Materials | 2-Aminophenol, Acetic Anhydride | o-Aminophenol, Urea |

| Key Intermediates | 2-Methylbenzoxazole, 6-Nitro-2-methylbenzoxazole | Benzoxazolone, 6-Nitrobenzoxazolone |

| Overall Yield | Not explicitly quantified in historical records, but generally lower than modern methods. | 73.2% - 80%[1][2] |

| Reaction Steps | 1. Cyclization2. Nitration3. Hydrolysis | 1. Cyclocondensation2. Nitration3. Alkaline Hydrolysis |

| Noteworthy Features | The first documented synthesis of this compound.[3][4] | Higher yield, lower cost, and reduced waste compared to traditional methods.[1][2] |

Synthesis Pathways

The following diagrams illustrate the chemical transformations in the two primary synthesis methods discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

Synonyms and alternative names for 2-Amino-5-nitrophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-5-nitrophenol, a significant organic intermediate. It covers its chemical identity, physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research applications.

Chemical Identity and Synonyms

This compound is an aromatic organic compound containing amino, hydroxyl, and nitro functional groups attached to a benzene (B151609) ring.[1] Its unique structure makes it a versatile precursor in various chemical syntheses.[1]

Synonyms and Alternative Names: A variety of synonyms and trade names are used to identify this compound in literature and commerce:

Chemical Identifiers: For precise identification, the following identifiers are used globally.

| Identifier | Value |

| CAS Number | 121-88-0[2][4] |

| EC Number | 204-503-8[3][4] |

| Molecular Formula | C₆H₆N₂O₃[1][2][7] |

| IUPAC Name | This compound[3][8][9] |

| InChI Key | DOPJTDJKZNWLRB-UHFFFAOYSA-N[8] |

| SMILES String | Nc1ccc(cc1O)--INVALID-LINK--=O[8] |

| Beilstein Number | 972974[4] |

| PubChem Substance ID | 24858130[4] |

| MDL Number | MFCD00007692[4][7] |

Physicochemical Properties

This compound is typically supplied as a crystalline solid, with its color ranging from orange-brown to rust brown.[1][3][6]

Quantitative Physical Data:

| Property | Value |

| Molecular Weight | 154.12 g/mol [3][4] |

| Appearance | Olive-brown, brown to orange crystalline solid.[3][6] |

| Melting Point | 198-202 °C (decomposes)[5][6][7] |

| Purity (Commercial) | ≥98.0% to 99.5%[1][2] |

| Reactivity Profile | Mild reducing agent.[5][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, with several established methods. The quality and purity of the final product are highly dependent on the precise control of reaction conditions.[10]

This conventional method begins with 2-aminophenol (B121084) and involves protection of the amino and hydroxyl groups, followed by nitration and hydrolysis.

Experimental Protocol:

-

Cyclization: 2-Aminophenol is reacted with acetic anhydride (B1165640) to form the intermediate 2-methylbenzoxazole (B1214174).[6] This step protects the functional groups.

-

Nitration: The 2-methylbenzoxazole intermediate is then subjected to nitration using a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce a nitro group onto the benzene ring.

-

Hydrolysis: The resulting nitrated benzoxazole (B165842) is hydrolyzed, typically under alkaline conditions, to open the oxazole (B20620) ring and deprotect the amino and hydroxyl groups, yielding this compound.[6]

Caption: Traditional synthesis workflow for this compound.

A more recent, higher-yield method has been developed using o-aminophenol and urea (B33335) as starting materials. This process integrates cyclocondensation and nitration steps.[11]

Experimental Protocol: This method reports an overall yield of up to 80%.[12]

-

Cyclocondensation: o-Aminophenol and urea, in a molar ratio of 1.00:1.05, are reacted at 115°C for 1.5 hours.[12]

-

Nitration: The resulting intermediate undergoes nitration at 40°C for 2 hours using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[12]

-

Alkaline Hydrolysis: The final step is an alkaline hydrolysis reaction conducted at 105°C for 2.5 hours to yield the final product.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 121-88-0 [sigmaaldrich.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | 121-88-0 [chemicalbook.com]

- 8. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. dir.indiamart.com [dir.indiamart.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-Amino-5-nitrophenol from o-Aminophenol

Abstract

This application note details a robust and efficient protocol for the synthesis of 2-Amino-5-nitrophenol, a crucial intermediate in the manufacturing of various dyes, pigments, and pharmaceuticals. The synthesis commences with the protection of the amino group of o-aminophenol through the formation of a benzoxazolone intermediate, followed by a regioselective nitration, and concluding with a hydrolysis step to yield the final product. This multi-step approach circumvents the challenges associated with the direct nitration of o-aminophenol, such as oxidation of the amino group and the formation of undesirable isomers. The described protocol provides a high overall yield and purity, making it suitable for laboratory and pilot-scale production.

Introduction

This compound is a valuable aromatic compound widely utilized as a precursor in the synthesis of azo dyes, hair coloring agents, and various pharmaceutical compounds.[1][2] The direct nitration of o-aminophenol is fraught with difficulties, primarily due to the activating and oxidizable nature of the amino group, which can lead to a complex mixture of products and significant degradation. To achieve a selective and high-yielding synthesis, a protection-nitration-deprotection strategy is commonly employed.

This protocol outlines a well-established three-step synthesis beginning with the reaction of o-aminophenol with urea (B33335) to form a stable benzoxazolone intermediate. This intermediate then undergoes nitration, directing the nitro group to the desired 5-position on the aromatic ring. The final step involves the hydrolysis of the nitro-substituted intermediate to afford this compound. This method offers several advantages, including milder reaction conditions, improved regioselectivity, and higher overall yields compared to direct nitration methods.

Experimental Workflow

The synthesis of this compound from o-aminophenol is a three-step process as illustrated in the workflow diagram below. The initial step involves the protection of the amino group of o-aminophenol by reacting it with urea to form benzoxazolone. The second step is the nitration of the benzoxazolone intermediate. The final step is the hydrolysis of the 6-nitrobenzoxazolone to yield the desired this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials

| Reagent | Supplier | Purity |

| o-Aminophenol | Sigma-Aldrich | 99% |

| Urea | Alfa Aesar | 99.5% |

| Sulfuric Acid (98%) | Fisher Scientific | ACS Grade |

| Nitric Acid (65%) | VWR Chemicals | ACS Grade |

| Sodium Hydroxide (B78521) | EMD Millipore | 99% |

| Dichloromethane | Macron Fine Chemicals | HPLC Grade |

| Ethanol | Decon Labs | 95% |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filtration flask

-

Crystallizing dish

-

Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Benzoxazolone

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add o-aminophenol (22 g, 0.2 mol) and urea (16 g, 0.27 mol).

-

Heat the mixture with stirring. The reaction is initiated as the mixture melts and ammonia (B1221849) gas evolves.

-

Maintain the reaction temperature at approximately 120-125°C.

-

After 3 hours of heating, a solid mass of benzoxazolone will form.

-

Allow the reaction mixture to cool to room temperature.

-

Add 200 mL of water to the flask and stir to break up the solid.

-

Collect the crude benzoxazolone by vacuum filtration using a Büchner funnel and wash with cold water.

-

Dry the product in an oven at 80°C.

Step 2: Synthesis of 6-Nitrobenzoxazolone

-

In a 250 mL three-necked round-bottom flask, place the dried benzoxazolone (13.5 g, 0.1 mol) and 40 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add concentrated sulfuric acid (20 mL, 98%) to the stirred suspension while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (6.5 mL, 65%) to concentrated sulfuric acid (6.5 mL, 98%) in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the benzoxazolone suspension over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 5-10°C for 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The precipitated 6-nitrobenzoxazolone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dried.

Step 3: Synthesis of this compound

-

Place the dried 6-nitrobenzoxazolone (18 g, 0.1 mol) in a 250 mL round-bottom flask.

-

Prepare a 21% (w/v) sodium hydroxide solution by dissolving 21 g of NaOH in 100 mL of water.

-

Add the sodium hydroxide solution to the flask containing the 6-nitrobenzoxazolone.

-

Heat the mixture with stirring to 95-100°C and maintain this temperature for 2 hours. The reaction mixture will turn dark red.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 7. The product will precipitate as a reddish-brown solid.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum desiccator.

Results and Data

The synthesis of this compound was successfully carried out with a good overall yield. The purity of the final product was confirmed by melting point determination and spectroscopic analysis.

| Parameter | Benzoxazolone | 6-Nitrobenzoxazolone | This compound |

| Yield (%) | ~95% | ~90% | ~85% |

| Overall Yield (%) | - | - | ~73% |

| Purity (%) | >99% | >98% | >99% (after recryst.) |

| Melting Point (°C) | 139-141 | 238-240 | 208-210 |

| Appearance | White solid | Yellow solid | Rust brown crystalline powder |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

o-Aminophenol and this compound are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity this compound from o-aminophenol. The three-step procedure involving protection, nitration, and deprotection is superior to direct nitration, offering better control over the reaction and resulting in a higher yield of the desired product. This method is well-suited for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-5-nitrophenol in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-nitrophenol (2A5NP) is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1][2] It is also used as a component in some hair dye formulations.[3] Accurate and reliable quantification of 2A5NP in various solutions is crucial for quality control, process monitoring, and research and development. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the sensitive and selective quantification of this compound.

Principle

This method utilizes a C18 stationary phase to separate this compound from other components in a sample matrix. The mobile phase, consisting of an acidified aqueous solution and an organic solvent (acetonitrile), facilitates the separation.[1][3] An isocratic elution is employed for a simple and rapid analysis.[3] Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of this compound.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Chromatography Data Station (CDS) software for data acquisition and processing.

-

-

Materials:

2. Preparation of Solutions

-

Mobile Phase:

-

Eluent A: 0.1% (v/v) Trifluoroacetic acid in ultrapure water.[1][3]

-

Eluent B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.[1][3]

-

For this isocratic method, prepare a mobile phase mixture of 65% Eluent A and 35% Eluent B (65:35 v/v).[1][3]

-

Degas the mobile phase prior to use by sonication or vacuum filtration.

-

-

Standard Stock Solution (10 mg/mL):

-

Due to the poor water solubility of 2A5NP, a stock solution is prepared in 70% ethanol.[3]

-

Accurately weigh 100 mg of this compound and dissolve it in a 10 mL volumetric flask with 70% ethanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5, 10, 20, 50, 100, 200, and 500 µg/mL).[3]

-

3. Sample Preparation

-

Liquid Samples: Dilute the sample with the mobile phase to a concentration that falls within the calibration range.[1]

-

Solid Samples: Accurately weigh the sample, dissolve it in a suitable solvent (such as 70% ethanol), and then dilute with the mobile phase as necessary to be within the calibration range.[1]

-

Filtration: All prepared standards and samples should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[1]

4. HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Luna C18 (150 x 3.00 mm, 3 µm)[3] |

| Mobile Phase | 65:35 (v/v) Water (0.1% TFA) : Acetonitrile (0.1% TFA)[1][3] |

| Flow Rate | 0.35 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 200 nm[3] |

| Run Time | Approximately 10 minutes |

Data Presentation and Method Validation

The performance of this HPLC method has been validated based on guidelines from the Korea Ministry of Food and Drug Safety (MFDS).[3] The method demonstrates good linearity, accuracy, and precision.[3]

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity (r²) | 0.9992–0.9999[3] |

| Accuracy (%) | 93.1–110.2[3] |

| Precision (CV, %) | 1.1–8.1[3] |

-

Linearity: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The linearity is assessed by the correlation coefficient (r²).[3]

-

Accuracy: The accuracy of the method is determined by comparing the measured concentration to the true concentration.[3]

-

Precision: The precision is evaluated by the coefficient of variation (CV) of replicate measurements.[3]

Experimental Workflow

// Node Definitions prep_solutions [label="Solution Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Mobile Phase\n(65:35 Water:ACN with 0.1% TFA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; standards [label="Standard Solutions\n(5-500 µg/mL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Dilution & Filtration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

hplc_analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; instrument_setup [label="Instrument Setup\n(Column, Flow Rate, Wavelength)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="Inject Standards & Samples", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

data_processing [label="Data Processing", fillcolor="#FBBC05", fontcolor="#202124"]; calibration_curve [label="Generate Calibration Curve", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantify 2A5NP in Samples", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

results [label="Results", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_solutions -> mobile_phase [dir=none]; prep_solutions -> standards [dir=none]; prep_solutions -> sample_prep [dir=none];

sample_prep -> hplc_analysis; standards -> hplc_analysis;

hplc_analysis -> instrument_setup [dir=none]; hplc_analysis -> injection [dir=none];

injection -> data_processing;

data_processing -> calibration_curve [dir=none]; data_processing -> quantification [dir=none];

calibration_curve -> quantification; quantification -> results; }

References

Application Notes and Protocols for 2-Amino-5-nitrophenol in Hair Dye Formulations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-nitrophenol in hair dye formulations. This document includes its chemical properties, role in different dye systems, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction and Chemical Properties